ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound characterized by its quinoline and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the cyclization of o-[(2-cyanovinyl)amino]benzoate in the presence of tBuONa/tBuOH to form the 3-cyano-4-hydroxyquinoline
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for efficiency and cost-effectiveness. This involves using common and inexpensive reagents, mild reaction conditions, and scalable processes to enhance overall yield and reduce preparation costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate has shown promise in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is structurally similar to other quinoline derivatives, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. its unique combination of functional groups and structural features sets it apart, potentially leading to different biological activities and applications.
Comparison with Similar Compounds
N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Ethyl 1-(3-cyano-4-hydroxyquinolin-4-yl)piperidine-4-carboxylate
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate
Properties
IUPAC Name |
ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-25-16-5-6-18-17(11-16)19(15(12-21)13-22-18)23-9-7-14(8-10-23)20(24)26-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAQAFQLWDJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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